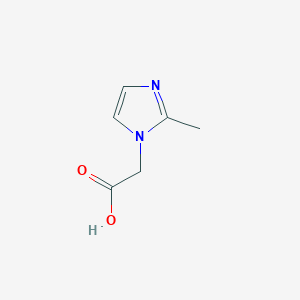

(2-Methyl-imidazol-1-yl)-acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylimidazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-7-2-3-8(5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLNXONACKSAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349495 | |

| Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25023-36-3 | |

| Record name | (2-Methyl-imidazol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on (2-Methyl-imidazol-1-yl)-acetic acid (CAS: 25023-36-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 25023-36-3, is a heterocyclic carboxylic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, adaptable synthesis methodologies, and a prospective look into its potential biological activities based on related compounds. While direct experimental data on the biological functions of this specific molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available information and suggesting avenues for future investigation.

Chemical and Physical Properties

This compound is a small molecule featuring a substituted imidazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25023-36-3 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)acetic acid | [1] |

| Canonical SMILES | CC1=NC=CN1CC(=O)O | |

| InChI Key | DKLNXONACKSAQI-UHFFFAOYSA-N | |

| Appearance | Solid (predicted) | |

| Boiling Point | 328.09 °C (predicted) | |

| Density | 1.25 g/cm³ (predicted) | |

| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, methods for the synthesis of the closely related analogue, imidazol-1-yl-acetic acid, have been well-documented, primarily due to its role as a key intermediate in the production of the bisphosphonate drug, zoledronic acid. These protocols can be adapted for the synthesis of the target compound by substituting imidazole with 2-methylimidazole.

Adaptable Synthetic Route: N-Alkylation of 2-Methylimidazole

A common and straightforward approach involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Workflow for the N-Alkylation Synthesis:

Caption: General workflow for the synthesis of this compound via N-alkylation.

Experimental Protocol (Adaptable):

-

N-Alkylation:

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5-2.0 eq).

-

To this suspension, add a haloacetic acid ester, for example, tert-butyl chloroacetate (1.1-1.2 eq), dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

-

Hydrolysis/Deprotection:

-

The resulting ester, tert-butyl (2-methyl-1H-imidazol-1-yl)acetate, is then subjected to hydrolysis.

-

For a tert-butyl ester, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.

-

Alternatively, if a methyl or ethyl ester is used, hydrolysis can be performed using an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the product.

-

The final product can be isolated by filtration or extraction and further purified by recrystallization.

-

Potential Biological Activity and Research Directions

While no direct studies on the biological activity of this compound (CAS 25023-36-3) were identified, the imidazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. The following sections discuss potential biological activities based on the activities of structurally related compounds.

Anticancer Potential

Derivatives of imidazole and imidazole-acetic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, a platinum(II) complex incorporating a (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid ligand exhibited significant cytotoxicity against breast cancer cells. The proposed mechanism involved the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the initiation of autophagy.

Hypothesized Signaling Pathway for Anticancer Activity:

Caption: A potential mechanism for the anticancer activity of imidazole-acetic acid derivatives.

Antimicrobial Activity

The imidazole ring is a core component of many antifungal and antibacterial agents. The acetic acid moiety could enhance the solubility and cell permeability of the compound. Research on various imidazole derivatives has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Enzyme Inhibition

Structurally similar imidazole-containing compounds have been identified as inhibitors of various enzymes. For example, certain imidazole-derived acetic acids have been investigated as inhibitors of insulin-degrading enzyme (IDE), which is implicated in Alzheimer's disease. This suggests that this compound could be screened against a panel of enzymes to identify potential therapeutic targets.

Future Research and Development

The lack of direct biological data for this compound presents a clear opportunity for further research. A logical workflow for future investigation is outlined below.

Workflow for Future Research:

Caption: A proposed workflow for the investigation of the biological activity of this compound.

Conclusion

This compound (CAS 25023-36-3) is a readily synthesizable molecule with potential for biological activity, given the prevalence of its structural motifs in medicinal chemistry. This guide has summarized its known properties and provided adaptable synthetic protocols. While direct biological data is currently unavailable, the documented activities of related imidazole derivatives suggest that this compound warrants further investigation as a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The outlined research workflow provides a clear path for elucidating the biological profile of this intriguing molecule.

References

An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug development. Its structural motif, featuring a substituted imidazole ring linked to an acetic acid moiety, serves as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key building block in the development of therapeutic agents.

Molecular Structure and Identifiers

This compound possesses a planar five-membered imidazole ring substituted with a methyl group at the 2-position and an acetic acid group at the 1-position. The presence of both acidic (carboxylic acid) and basic (imidazole) functionalities imparts amphoteric properties to the molecule.

A summary of its key identifiers is presented in Table 1.

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-methylimidazol-1-yl)acetic acid | [1] |

| CAS Number | 25023-36-3 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| SMILES | CC1=NC=CN1CC(=O)O | |

| InChI Key | DKLNXONACKSAQI-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | Value | Notes | Reference |

| Appearance | White to off-white solid | Predicted | [2] |

| Melting Point | Not available | ||

| Boiling Point | Not available | ||

| Solubility | Soluble in water and polar organic solvents | Predicted based on the high solubility of 2-methylimidazole. | [3][4] |

| pKa | Not available | ||

| LogP | 0.24 (for 2-methylimidazole) | The addition of the acetic acid group will likely decrease the LogP. | [5] |

Synthesis

The synthesis of this compound is not explicitly detailed in readily available literature. However, a general and effective method for the N-alkylation of imidazoles with haloacetic acid derivatives has been well-established, particularly for the synthesis of the closely related imidazol-1-yl-acetic acid, a key intermediate for the drug Zoledronic acid.[6][7][8] The most common approach involves the reaction of 2-methylimidazole with a protected chloroacetic acid, followed by deprotection.

General Synthesis Pathway

A plausible and efficient synthetic route involves a two-step process:

-

N-Alkylation: Reaction of 2-methylimidazole with a tert-butyl chloroacetate in the presence of a base to form the tert-butyl ester intermediate.

-

Hydrolysis: Acid-catalyzed hydrolysis of the tert-butyl ester to yield the final product, this compound.

The overall synthetic workflow is depicted in the following diagram:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is adapted from established procedures for the synthesis of imidazol-1-yl-acetic acid.[6][7]

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate

-

To a solution of 2-methylimidazole (1.0 eq) in a suitable organic solvent (e.g., ethyl acetate, DMF), add a base such as potassium carbonate (1.4 eq).[6][7]

-

Add tert-butyl chloroacetate (1.2 eq) dropwise to the mixture at room temperature.[6]

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in water.[7]

-

Add a catalytic amount of a strong acid (e.g., hydrochloric acid).[7]

-

Heat the mixture to 90-95 °C and stir for several hours, monitoring the reaction by TLC.[7]

-

After completion, cool the reaction mixture to room temperature.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

The product can be further purified by recrystallization.

Spectroscopic Characterization (Predicted)

While a complete set of experimental spectra for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the imidazole ring, the methylene group, and the methyl group. The chemical shifts will be influenced by the electronic environment of each proton.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole C4-H & C5-H | 6.8 - 7.7 | Singlets or doublets |

| Methylene (-CH₂-) | ~4.7 | Singlet |

| Methyl (-CH₃) | ~2.4 | Singlet |

| Carboxylic Acid (-OH) | 10 - 13 | Broad singlet |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | ~172 |

| Imidazole C2 | ~145 |

| Imidazole C4 & C5 | 119 - 128 |

| Methylene (-CH₂-) | ~51 |

| Methyl (-CH₃) | ~13 |

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (carboxylic acid) | 3300 - 2500 (broad) |

| C-H stretch (aromatic and aliphatic) | 3100 - 2850 |

| C=O stretch (carboxylic acid) | 1760 - 1690 |

| C=N and C=C stretch (imidazole ring) | 1600 - 1475 |

| C-N stretch | 1350 - 1000 |

Mass Spectrometry

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the imidazole ring.

| Ion | Expected m/z |

| [M+H]⁺ | 141.06 |

| [M-COOH]⁺ | 95.06 |

Biological Activity and Applications

Currently, there is limited direct evidence of the biological activity of this compound itself. Its primary significance in the scientific literature is as a versatile building block for the synthesis of more complex and biologically active molecules.

Precursor for Zoledronic Acid Analogues

The non-methylated analogue, imidazol-1-yl-acetic acid, is a crucial intermediate in the synthesis of Zoledronic acid, a third-generation bisphosphonate used to treat osteoporosis, hypercalcemia of malignancy, and bone metastases.[6][8] this compound can be utilized to synthesize analogues of Zoledronic acid, allowing researchers to explore the structure-activity relationships of this class of drugs.

Scaffold for Inhibitors of Insulin-Degrading Enzyme (IDE)

Derivatives of imidazole-containing acetic acids have been investigated as inhibitors of the insulin-degrading enzyme (IDE), a key enzyme in the clearance of insulin and amyloid-beta peptides.[9][10] The imidazole moiety and the carboxylic acid group have been shown to be critical for activity.[9] this compound provides a scaffold for the development of novel IDE inhibitors, which could have therapeutic potential in diabetes and Alzheimer's disease.

The logical relationship of its application is illustrated below:

Caption: Potential applications of this compound in drug development.

Safety and Handling

Based on GHS classifications for the parent compound, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in the synthesis of pharmacologically active compounds. While detailed experimental data on the compound itself is sparse, its structural relationship to well-studied intermediates provides a strong foundation for its synthesis and characterization. Further research into the direct biological activities of this molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents for a range of diseases.

References

- 1. This compound | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 3. 2-Methylimidazole [intersurfchem.net]

- 4. 2-Methylimidazole - Wikipedia [en.wikipedia.org]

- 5. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. sciforum.net [sciforum.net]

- 9. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for (2-Methyl-imidazol-1-yl)-acetic acid, a key building block in the development of various pharmaceutical compounds. The document outlines the core chemical reactions, provides representative experimental protocols, and presents quantitative data to facilitate laboratory-scale synthesis and process optimization.

Introduction

This compound and its derivatives are important intermediates in medicinal chemistry. The presence of the 2-methylimidazole moiety is a common feature in a number of biologically active molecules. The acetic acid side chain provides a handle for further chemical modifications, such as amide bond formation or esterification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The synthesis of this compound typically involves the N-alkylation of 2-methylimidazole with a suitable two-carbon building block.

Core Synthesis Pathway: N-Alkylation of 2-Methylimidazole

The most prevalent and straightforward approach for the synthesis of this compound is the direct N-alkylation of 2-methylimidazole. This is typically achieved through a two-step process:

-

Esterification: Reaction of 2-methylimidazole with an alkyl haloacetate (e.g., ethyl chloroacetate) to form the corresponding ester, ethyl (2-methyl-imidazol-1-yl)-acetate.

-

Hydrolysis: Saponification of the resulting ester to yield the final carboxylic acid product.

This pathway is favored for its use of readily available starting materials and generally good yields.

Experimental Protocols

The following sections provide detailed, representative experimental procedures for the key steps in the synthesis of this compound. These protocols are based on established methods for the N-alkylation of imidazoles and related heterocycles.[1]

Synthesis of Ethyl (2-methyl-imidazol-1-yl)-acetate (Esterification)

This procedure details the N-alkylation of 2-methylimidazole with ethyl chloroacetate.

Materials:

-

2-Methylimidazole

-

Ethyl chloroacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-methylimidazole (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add ethyl chloroacetate (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-methyl-imidazol-1-yl)-acetate.

-

The crude product can be purified by column chromatography on silica gel.

Synthesis of this compound (Hydrolysis)

This procedure describes the hydrolysis of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl (2-methyl-imidazol-1-yl)-acetate

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), concentrated

-

Ethanol

Procedure:

-

Dissolve ethyl (2-methyl-imidazol-1-yl)-acetate (1.0 eq) in a mixture of water and ethanol.

-

Add a solution of sodium hydroxide (2.0 eq) in water to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the mixture to pH 3-4 with concentrated hydrochloric acid.

-

A precipitate of this compound will form.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its intermediate. The data is compiled from analogous reactions reported in the literature and should be considered representative.[2][3][4]

| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | N-Alkylation | 2-Methylimidazole, Ethyl chloroacetate | K₂CO₃ | DMF | 60-70 | 4-6 | 75-85 |

| 2 | Hydrolysis | Ethyl (2-methyl-imidazol-1-yl)-acetate | NaOH | Water/Ethanol | 80-90 | 2-4 | 85-95 |

Alternative Synthesis Pathway: Direct Alkylation with Chloroacetic Acid

An alternative, one-step approach involves the direct alkylation of 2-methylimidazole with chloroacetic acid. This method avoids the ester intermediate but may require more stringent control of reaction conditions to prevent side reactions and ensure good yields.

This direct alkylation is typically performed using a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF) to deprotonate the imidazole nitrogen, facilitating the nucleophilic attack on chloroacetic acid.[1] While potentially more efficient in terms of step economy, this method requires careful handling of pyrophoric reagents like sodium hydride.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence involving the N-alkylation of 2-methylimidazole with an alkyl haloacetate followed by hydrolysis. This method offers good overall yields and utilizes readily available reagents. The provided experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate. Further optimization of reaction conditions may be necessary to adapt these procedures to specific laboratory or industrial scales.

References

The Double-Edged Sword: Unraveling the Biological Activity of (2-Methyl-imidazol-1-yl)-acetic Acid Derivatives as Modulators of Insulin-Degrading Enzyme

For Immediate Release

Lille, France – A comprehensive analysis of (2-Methyl-imidazol-1-yl)-acetic acid derivatives reveals their potent and selective inhibitory effects on Insulin-Degrading Enzyme (IDE), a key regulator of insulin and amyloid-beta levels. This technical guide delves into the structure-activity relationships, detailed experimental protocols, and the underlying signaling pathways, providing a crucial resource for researchers and drug development professionals in the fields of diabetes and neurodegenerative diseases.

The imidazole scaffold has long been a cornerstone in medicinal chemistry, and the focused investigation into this compound derivatives has unveiled a class of compounds with significant therapeutic potential. These derivatives have been primarily investigated as inhibitors of Insulin-Degrading Enzyme (IDE), a zinc-metalloprotease responsible for the catabolism of several key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease. The modulation of IDE activity presents a promising, albeit complex, therapeutic strategy. Inhibition of IDE could prolong the action of insulin, beneficial in the context of type 2 diabetes, while paradoxically, it might also lead to the accumulation of Aβ. This technical guide provides an in-depth exploration of the biological activities of these derivatives, with a focus on their interaction with IDE.

Structure-Activity Relationship and Quantitative Analysis

A systematic study of a series of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids has elucidated key structural features governing their inhibitory potency against IDE. The core structure, featuring a this compound moiety, serves as a versatile scaffold for chemical modifications to optimize activity and pharmacokinetic properties.

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the derivative required to reduce the activity of IDE by 50%. The following tables summarize the quantitative data for various derivatives, highlighting the impact of different substituents on their inhibitory efficacy.

| Compound ID | R Group | IC50 (µM) for Aβ (1-40) degradation |

| 1 | Benzyl | 2.9[1] |

| 2 | Phenyl | > 50 |

| 3 | Indole | > 50 |

| 4 | Arginine derivative | 15 |

| 5 | Phenylpropyl | 0.1 |

Table 1: Impact of Imidazole Ring Replacement on IDE Inhibition. Data suggests the imidazole ring is critical for potent activity.

| Compound ID | R Group | IC50 (µM) for Aβ (1-40) degradation |

| 6 | Methyl | 1.8 |

| 7 | Ethyl | 1.1 |

| 8 | Propyl | 0.5 |

| 9 | Isopropyl | 2.3 |

| 10 | Butyl | 0.3 |

| 11 | Isobutyl | 0.9 |

| 12 | Pentyl | 0.2 |

| 13 | Cyclohexylmethyl | 0.4 |

| 14 | Phenethyl | 0.15 |

Table 2: Influence of Alkyl Chain Length on the Amine on IDE Inhibition. A clear trend towards increased potency is observed with longer, linear alkyl chains.

Experimental Protocols

The biological evaluation of these this compound derivatives involves a series of well-defined experimental protocols, from their chemical synthesis to in vitro enzymatic assays.

General Synthesis of Imidazole-Derived 2-[N-carbamoylmethyl-alkylamino]acetic acids

The synthesis of the target compounds is typically achieved through a multi-step process. A key step involves the in situ conversion of N-alkylated or N-acylated iminodiacetic precursors into a cyclic anhydride using trifluoroacetic anhydride (TFAA) in acetic anhydride.[1] This anhydride is then reacted with a histidine or phenylalanine derivative to yield the final compounds.[1]

Step 1: Formation of Cyclic Anhydride: The corresponding N-substituted iminodiacetic acid is dissolved in a solution of 2% trifluoroacetic anhydride in acetic anhydride. The reaction mixture is stirred at a temperature ranging from 20°C to 70°C for 5 hours. The solvent is then removed under reduced pressure.

Step 2: Ring Opening and Amide Formation: The crude anhydride is dissolved in anhydrous dimethylformamide (DMF). The appropriate amine (e.g., histidine methyl ester) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) are added to the solution. The reaction is stirred at room temperature overnight under an inert atmosphere (e.g., Argon). The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).

In Vitro Insulin-Degrading Enzyme (IDE) Activity Assay

The inhibitory activity of the synthesized derivatives against IDE is commonly assessed using a fluorescence resonance energy transfer (FRET) based assay.[1] This method utilizes a quenched fluorogenic substrate that, upon cleavage by IDE, releases a fluorescent signal.

Protocol:

-

Reagents:

-

Human recombinant IDE

-

Quenched fluorescent substrate (e.g., a FRET-based peptide)

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, pH 7.4)[1]

-

Test compounds (dissolved in DMSO)

-

-

Procedure:

-

Human recombinant IDE (final concentration typically in the low ng/µL range) is pre-incubated with varying concentrations of the test compound in the assay buffer for 10 minutes at 37°C in a 96-well plate.[1]

-

The enzymatic reaction is initiated by the addition of the quenched fluorescent substrate (final concentration typically at or near its Km value).[1]

-

The fluorescence intensity is measured kinetically over 30-60 minutes using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific fluorophore.[1]

-

The rate of substrate cleavage is determined from the linear phase of the reaction.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives as IDE inhibitors are intertwined with the complex signaling network regulated by insulin and its downstream effectors. Furthermore, the discovery and characterization of these inhibitors follow a structured experimental workflow.

Insulin-Degrading Enzyme (IDE) Signaling Pathway

Insulin signaling plays a crucial role in regulating IDE expression and activity. The binding of insulin to its receptor initiates a cascade of intracellular events, primarily through the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway has been shown to upregulate the expression of IDE, suggesting a feedback mechanism to control insulin levels. Inhibition of IDE by this compound derivatives would therefore be expected to potentiate and prolong the downstream effects of insulin signaling.

Caption: IDE Signaling Pathway and Inhibition by Derivatives.

Experimental Workflow for Screening IDE Inhibitors

The identification of potent this compound derivatives as IDE inhibitors typically follows a high-throughput screening (HTS) workflow. This process allows for the rapid evaluation of a large library of compounds to identify initial "hits" which are then subjected to further optimization.

Caption: High-Throughput Screening Workflow for IDE Inhibitors.

Conclusion

This compound derivatives represent a promising class of modulators of Insulin-Degrading Enzyme. Their potent inhibitory activity, coupled with the potential for chemical optimization, makes them valuable tools for studying the physiological roles of IDE and as starting points for the development of novel therapeutics for metabolic and neurodegenerative disorders. The detailed data, protocols, and pathway analyses presented in this guide offer a solid foundation for future research and development in this critical area of medicinal chemistry. Further in vivo studies are warranted to fully elucidate the therapeutic potential and safety profile of these compelling compounds.

References

(2-Methyl-imidazol-1-yl)-acetic Acid: A Scaffolding Nexus in Medicinal Chemistry

(An In-depth Technical Review)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic carboxylic acid that has garnered significant attention not for its intrinsic biological activity, but as a crucial synthetic intermediate in the development of pharmacologically active compounds. This technical review consolidates the available literature on its synthesis, and physicochemical properties. Due to a notable lack of data on the biological profile of the parent compound, this guide extends its focus to the well-documented biological activities of its key derivatives, particularly in the realms of antimicrobial and anticancer research. This review aims to provide a comprehensive resource for researchers utilizing this scaffold, highlighting both its established applications and the unexplored potential of the core molecule.

Physicochemical Properties

This compound, with the CAS Number 25023-36-3, is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | PubChem[2] |

| Molecular Weight | 140.14 g/mol | PubChem[2] |

| IUPAC Name | 2-(2-methylimidazol-1-yl)acetic acid | PubChem[2] |

| CAS Number | 25023-36-3 | PubChem[2] |

| Appearance | White to off-white solid | ChemicalBook[1] |

| Storage | Sealed in dry, Store in freezer, under -20°C | ChemicalBook[1] |

Synthesis of this compound

The synthesis of this compound is well-documented, primarily due to its role as a key intermediate. A common synthetic pathway involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.

Experimental Protocol: A Representative Synthesis

A prevalent method for the synthesis involves the reaction of 2-methylimidazole with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Step 1: Synthesis of the Ester Intermediate

A mixture of 2-methylimidazole, a suitable base (e.g., potassium carbonate), and an excess of a chloroacetate ester (e.g., ethyl chloroacetate) in an appropriate solvent (e.g., acetone or acetonitrile) is refluxed. The reaction progress is monitored by thin-layer chromatography. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude ester.

Step 2: Hydrolysis to this compound

The crude ester is then subjected to hydrolysis, typically by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide). After the reaction is complete, the pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The solid is then collected by filtration, washed with cold water, and dried.

The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent use in the synthesis of a derivative.

Caption: Synthetic pathway for this compound and its derivatization.

Biological Activities of this compound Derivatives

While direct biological data for this compound is scarce in the literature, its derivatives have been the subject of numerous studies, revealing a broad spectrum of activities. The addition of functional groups, such as a nitro group at the 5-position of the imidazole ring, dramatically enhances the biological profile of the molecule.

Antimicrobial Activity

Derivatives of this compound, particularly those incorporating a 5-nitroimidazole moiety, have demonstrated significant antibacterial and antifungal properties. The 5-nitro group is a well-known pharmacophore in antimicrobial agents, such as metronidazole.

A study on novel 2-methyl-5-nitroimidazole derivatives showed that these compounds exhibit potent antibacterial effects. For instance, compound 8g from a synthesized series displayed minimum inhibitory concentrations (MIC) of 1 µg/mL against S. aureus and 8 µg/mL against K. pneumoniae.[3]

| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) |

| 8g | S. aureus | 1 | 2 |

| 8g | K. pneumoniae | 8 | 32 |

| 8i | CP-E. coli | - | - |

| 8m | CP-E. coli | - | - |

| Metronidazole | K. pneumoniae | 32-128 | - |

| Metronidazole | S. aureus | 32-64 | - |

| Data extracted from a study on novel synthetized nitroimidazole compounds.[3] |

Anticancer Activity

Several studies have explored the cytotoxic effects of imidazole-based compounds against various cancer cell lines. While direct data for this compound is not available, its benzimidazole analogue, 2-methyl-1H-benzimidazole, has shown moderate antioxidant and prominent cytotoxic activities.[4] In one study, it exhibited an LC50 value of 0.42 µg/ml in a brine shrimp lethality bioassay, which was more potent than the standard vincristine sulphate (LC50 of 0.544 µg/ml).[4]

Furthermore, various derivatives of imidazol-2-one have been synthesized and evaluated for their cytotoxic activities, with some compounds showing effects similar to or greater than docetaxel.[5]

The general workflow for screening the cytotoxic activity of such compounds is depicted below.

Caption: A typical workflow for in vitro cytotoxicity screening.

Enzyme Inhibition

Derivatives of imidazole acetic acid have also been investigated as enzyme inhibitors. For example, a study on imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids identified compounds that act as dual binders of human Insulin-Degrading Enzyme (IDE), a zinc metalloprotease implicated in Alzheimer's disease.[6] While the core this compound was not the active compound itself, this research highlights the utility of the imidazole acetic acid scaffold in designing enzyme inhibitors.

Novel 2-methylimidazolium salts have been shown to be effective inhibitors of carbonic anhydrase I and II, as well as acetylcholinesterase, with Ki values in the nanomolar range.[7]

Conclusion and Future Perspectives

The existing body of scientific literature firmly establishes this compound as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility makes it an attractive starting material for the creation of diverse molecular architectures. The biological activities exhibited by its derivatives, particularly in the areas of antimicrobial and anticancer research, underscore the potential of the 2-methylimidazole scaffold.

However, a conspicuous gap in the literature is the lack of comprehensive biological evaluation of the parent compound itself. The pronounced activities of its derivatives suggest that the core molecule may possess latent biological properties that are yet to be discovered. Future research should, therefore, include the systematic screening of this compound and its simple, unfunctionalized derivatives in a wide range of biological assays. Such studies would not only provide a more complete understanding of this chemical entity but could also unveil novel therapeutic leads. The exploration of its potential role in signaling pathways and as an enzyme inhibitor could also be fruitful avenues for future investigation. This foundational knowledge is essential for the rational design of next-generation therapeutics based on this promising chemical scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The antibacterial and anti-biofilm effects of novel synthetized nitroimidazole compounds against methicillin-resistant Staphylococcus aureus and carbapenem-resistant Escherichia coli and Klebsiella pneumonia in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 4. banglajol.info [banglajol.info]

- 5. Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human Insulin-Degrading Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-methylimidazolium salts: Synthesis, characterization, molecular docking, and carbonic anhydrase and acetylcholinesterase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2-Methyl-imidazol-1-yl)-acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (2-Methyl-imidazol-1-yl)-acetic acid (C₆H₈N₂O₂). Due to the limited availability of direct experimental spectra for this specific compound, this document presents a comprehensive, predicted spectroscopic profile based on the analysis of its core structural fragments: (imidazol-1-yl)-acetic acid and 2-methylimidazole. This approach allows for a well-founded estimation of the expected spectral characteristics, providing a valuable resource for researchers in compound identification and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from experimental data of closely related analogs and structural components.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Notes |

| ~7.15 | s | 1H | H-5 (imidazole ring) | Expected to be a singlet. |

| ~6.90 | s | 1H | H-4 (imidazole ring) | Expected to be a singlet. |

| ~4.80 | s | 2H | -CH₂- (acetic acid) | Singlet from the methylene group. |

| ~2.30 | s | 3H | -CH₃ (methyl group) | Singlet from the methyl group on the imidazole ring. |

| ~13.00 | br s | 1H | -COOH (carboxylic acid) | Broad singlet, chemical shift can be variable. |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 125 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~170.0 | C | C=O (carboxylic acid) |

| ~145.0 | C | C-2 (imidazole ring) |

| ~127.0 | CH | C-5 (imidazole ring) |

| ~121.0 | CH | C-4 (imidazole ring) |

| ~50.0 | CH₂ | -CH₂- (acetic acid) |

| ~13.0 | CH₃ | -CH₃ (methyl group) |

Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3150 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1580 | Medium | C=N stretch (imidazole ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1220 | Medium | C-O stretch (carboxylic acid) |

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI+)

| m/z | Ion Type | Notes |

|---|---|---|

| 141.06 | [M+H]⁺ | Predicted molecular ion peak. |

| 95.06 | [M+H - COOH]⁺ | Loss of the carboxylic acid group. |

| 82.07 | [C₄H₆N₂ + H]⁺ | Fragmentation resulting in the 2-methylimidazole cation. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and related organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or D₂O, in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 500 MHz spectrometer.[1][2]

-

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard (e.g., TMS).

-

¹³C NMR Acquisition: Carbon spectra are typically acquired with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are reported in ppm relative to the solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For solid samples, a small amount of the compound is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, typically over a range of 4000-400 cm⁻¹.[2]

-

Data Acquisition: A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically ~1 mg/mL).[2]

-

Instrumentation: Mass spectra are acquired on an ion trap or time-of-flight (TOF) mass spectrometer, commonly using electrospray ionization (ESI) in positive ion mode.[1][2]

-

Data Acquisition: The sample solution is introduced into the ion source, and the mass-to-charge ratios (m/z) of the resulting ions are recorded.

Workflow for Compound Synthesis and Spectroscopic Characterization

The following diagram illustrates a typical logical workflow for the synthesis of a target compound and its subsequent characterization using various spectroscopic techniques.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

An In-depth Technical Guide to (2-Methyl-imidazol-1-yl)-acetic acid: Physicochemical Properties and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (2-Methyl-imidazol-1-yl)-acetic acid. It includes detailed experimental protocols for its synthesis and characterization, summaries of its physicochemical data, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound, with the molecular formula C₆H₈N₂O₂, is a heterocyclic compound featuring a 2-methylimidazole ring N-substituted with an acetic acid group.[1] While extensive experimental data for this specific molecule is not widely available in public literature, its properties can be estimated based on computational models and data from analogous compounds.

Physicochemical Data

The following tables summarize the key computed physical and chemical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[1] |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| Appearance | White to off-white solid (predicted) | --- |

| Melting Point | Data not available | --- |

| Boiling Point | Data not available | --- |

| Solubility | Soluble in water and polar organic solvents (predicted based on 2-methylimidazole)[2] | --- |

| pKa | Data not available | --- |

Table 2: Computed Properties

| Property | Value | Source |

| XLogP3 | -0.6 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 140.05857750 g/mol | PubChem[1] |

| Monoisotopic Mass | 140.05857750 g/mol | PubChem[1] |

| Topological Polar Surface Area | 55.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem |

Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data (in D₂O)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~2.4 | s | -CH₃ |

| ~4.8 | s | -CH₂-COOH |

| ~7.0-7.2 | d | Imidazole ring protons |

| ~7.2-7.4 | d | Imidazole ring protons |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~13 | -CH₃ |

| ~50 | -CH₂-COOH |

| ~120 | Imidazole C4/C5 |

| ~127 | Imidazole C4/C5 |

| ~145 | Imidazole C2 |

| ~175 | -COOH |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 140 | [M]⁺ |

| 95 | [M - COOH]⁺ |

| 82 | [2-methylimidazole]⁺ |

Table 6: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| 2500-3300 | O-H stretch (carboxylic acid) |

| 1700-1725 | C=O stretch (carboxylic acid) |

| 1500-1600 | C=N and C=C stretching (imidazole ring) |

| 2850-3000 | C-H stretch (aliphatic and aromatic) |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, a reliable synthesis can be adapted from established methods for the N-alkylation of imidazoles, particularly from the synthesis of the closely related imidazol-1-yl-acetic acid.[3][4][5][6][7]

Synthesis of this compound

This protocol is an adaptation of the synthesis of imidazol-1-yl-acetic acid.

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

2-Methylimidazole

-

tert-Butyl bromoacetate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethyl acetate

-

Water

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Isopropyl alcohol

Procedure:

Step 1: Synthesis of tert-Butyl (2-methyl-imidazol-1-yl)-acetate

-

To a solution of 2-methylimidazole (1 equivalent) in ethyl acetate, add anhydrous potassium carbonate (1.5 equivalents).

-

Add tert-butyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.

-

Reflux the reaction mixture for 10-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with cold water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl (2-methyl-imidazol-1-yl)-acetate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Dissolve the purified tert-butyl (2-methyl-imidazol-1-yl)-acetate (1 equivalent) in a mixture of dichloromethane and isopropyl alcohol.

-

Cool the solution to -15°C to -10°C.

-

Slowly add titanium tetrachloride (1.4 equivalents) dropwise, maintaining the temperature below -10°C.

-

Stir the reaction mixture at -5°C to 0°C for 2 hours.

-

Add isopropyl alcohol and stir at room temperature for 1 hour.

-

The precipitated product, this compound hydrochloride, can be filtered, washed with cold isopropyl alcohol, and dried under vacuum.

-

To obtain the free acid, the hydrochloride salt can be neutralized with a suitable base.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: An FT-IR spectrum can be obtained using a KBr pellet or as a thin film to identify the characteristic functional groups.

-

Melting Point: The melting point can be determined using a standard melting point apparatus.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the biological effects of its parent compound, 2-methylimidazole, have been investigated and can provide insights into its potential pharmacological and toxicological profile.

Studies have shown that 2-methylimidazole can induce thyroid and liver tumors in rodents.[4] The proposed mechanism involves the induction of hepatic UDP-glucuronosyltransferase (UGT) enzymes.[4] This induction leads to an increased rate of glucuronidation and subsequent excretion of thyroid hormones (T3 and T4). The resulting decrease in circulating thyroid hormone levels triggers an increase in thyroid-stimulating hormone (TSH) from the pituitary gland. Chronic stimulation of the thyroid by TSH can lead to follicular cell hyperplasia, hypertrophy, and ultimately, the formation of adenomas and carcinomas.[1]

Proposed signaling pathway for 2-methylimidazole-induced thyroid tumorigenesis.

Safety and Handling

This compound is predicted to be a skin, eye, and respiratory irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable compound for research in medicinal chemistry and drug development. This guide provides a summary of its known and predicted properties, a plausible synthesis protocol, and insights into its potential biological effects based on the activity of 2-methylimidazole. Further experimental validation of its physical, chemical, and biological properties is warranted to fully elucidate its potential applications.

References

- 1. This compound | C6H8N2O2 | CID 650088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. rsc.org [rsc.org]

- 4. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. researchgate.net [researchgate.net]

Potential Applications of (2-Methyl-imidazol-1-yl)-acetic acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-imidazol-1-yl)-acetic acid is a heterocyclic compound that has garnered interest in medicinal chemistry as a scaffold for the development of novel therapeutic agents. Its structural features, particularly the imidazole ring, offer opportunities for diverse chemical modifications to achieve desired pharmacological activities. This technical guide explores the potential applications of this compound, focusing on its role as a core structure in the design of enzyme inhibitors, particularly for Insulin-Degrading Enzyme (IDE), a key target in metabolic and neurodegenerative diseases. This document provides an overview of its synthesis, derivatives, biological activity, and the underlying signaling pathways, supplemented with detailed experimental protocols and data presented for comparative analysis.

Introduction

The imidazole nucleus is a prominent scaffold in medicinal chemistry, present in numerous clinically approved drugs. The unique electronic and steric properties of the imidazole ring allow it to participate in various biological interactions, making it a privileged structure in drug design. This compound combines this versatile heterocycle with a carboxylic acid moiety, providing a key handle for derivatization and interaction with biological targets. While the parent compound itself is not extensively studied, its derivatives have shown significant promise, particularly as modulators of enzymes involved in critical physiological pathways.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through the N-alkylation of 2-methylimidazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methylimidazole

-

Ethyl chloroacetate

-

Sodium hydride (NaH) or other suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

N-Alkylation: To a solution of 2-methylimidazole (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl chloroacetate (1.1 eq). The reaction is then allowed to warm to room temperature and stirred for 12-18 hours.

-

Work-up and Extraction: The reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude ethyl (2-methyl-imidazol-1-yl)-acetate.

-

Purification: The crude ester can be purified by column chromatography on silica gel.

-

Hydrolysis: The purified ester is dissolved in a mixture of ethanol and water. Sodium hydroxide (2.0 eq) is added, and the mixture is heated to reflux for 2-4 hours.

-

Isolation: After cooling to room temperature, the ethanol is removed under reduced pressure. The aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is then acidified to pH 3-4 with concentrated HCl, leading to the precipitation of this compound. The solid is collected by filtration, washed with cold water, and dried under vacuum.

Potential Application: Inhibition of Insulin-Degrading Enzyme (IDE)

A significant area of application for derivatives of this compound is in the development of inhibitors for Insulin-Degrading Enzyme (IDE). IDE is a zinc-metalloprotease responsible for the degradation of several key peptides, including insulin and the amyloid-beta (Aβ) peptide implicated in Alzheimer's disease.[1] Modulation of IDE activity presents a therapeutic strategy for managing diabetes and neurodegenerative disorders.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies on a series of imidazole-derived acetic acid analogs have revealed key structural features necessary for potent IDE inhibition. These studies highlight the importance of the imidazole core, the acetic acid moiety, and substitutions on the imidazole and the acetic acid backbone.

Table 1: Biological Activity of this compound Derivatives as IDE Inhibitors

| Compound ID | R1-Group (at C2 of Imidazole) | R2-Group (on Acetic Acid Moiety) | IC50 (µM) for IDE Inhibition |

| 1 | Methyl | - | > 100 |

| 2 | Phenyl | - | 15.2 |

| 3 | Methyl | Benzyl | 5.8 |

| 4 | Phenyl | Benzyl | 1.2 |

Note: The data presented here is a representative summary based on published literature for illustrative purposes.

Signaling Pathway

The inhibition of IDE by this compound derivatives can impact downstream signaling pathways. By preventing the degradation of insulin, these inhibitors can potentiate insulin signaling.

Caption: Insulin signaling pathway and the role of IDE inhibition.

Experimental Protocols for Biological Evaluation

In Vitro IDE Inhibition Assay

Principle:

This assay measures the ability of a compound to inhibit the enzymatic activity of IDE using a fluorogenic substrate. The cleavage of the substrate by IDE results in an increase in fluorescence, which is quenched in the presence of an inhibitor.

Materials:

-

Recombinant human IDE

-

Fluorogenic IDE substrate (e.g., FRET-based peptide)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Test compounds dissolved in DMSO

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in assay buffer to the final desired concentrations.

-

Assay Reaction: In each well of the 96-well plate, add the assay buffer, the test compound solution, and the IDE enzyme. Incubate for 15 minutes at 37 °C.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to initiate the enzymatic reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 30-60 minutes at 37 °C.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Drug Development Workflow

The development of drugs based on the this compound scaffold follows a logical progression from initial hit identification to lead optimization.

References

The Discovery and History of Imidazoleacetic Acid: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazoleacetic acid, a key metabolite of histamine and a modulator of the central nervous system, holds a significant place in the landscape of neuropharmacology and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and scientific exploration of imidazoleacetic acids. It traces the journey from the initial synthesis of the imidazole nucleus to the elucidation of imidazoleacetic acid's role as a bioactive molecule, particularly its interaction with GABA receptors. This document details historical and modern synthetic methodologies, presents quantitative pharmacological data, and outlines key experimental protocols that have been instrumental in understanding its biological function. Included are detailed signaling pathway and experimental workflow diagrams to provide a clear and thorough understanding of the core concepts for researchers, scientists, and drug development professionals.

Introduction: The Emergence of a Bioactive Molecule

The story of imidazoleacetic acid is intrinsically linked to the broader history of imidazole chemistry and the physiological importance of its parent compound, histamine. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, was first synthesized in 1858 by Heinrich Debus. However, it was the discovery of histamine in the early 20th century and its profound physiological effects that paved the way for the investigation of its metabolic byproducts.

Imidazoleacetic acid (IAA), also known as imidazole-4-acetic acid, was identified as a significant metabolite of histamine.[1] Early research focused on its formation and excretion as a means to understand histamine metabolism in the body. However, subsequent investigations revealed that IAA was not merely an inert byproduct but possessed its own distinct pharmacological activities, most notably its interaction with the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain. This discovery opened up new avenues of research into the potential therapeutic applications of imidazoleacetic acid and its derivatives.

This guide will delve into the key milestones in the discovery and history of imidazoleacetic acid, from its first synthesis to its characterization as a neuromodulator.

The Historical Timeline: Key Discoveries and Milestones

The journey to understanding imidazoleacetic acid has been a multi-decade endeavor built upon foundational discoveries in organic chemistry and neurobiology.

-

1858: The Dawn of Imidazole Chemistry: Heinrich Debus first synthesizes the parent imidazole ring, laying the groundwork for the future synthesis of its derivatives.

-

Early 20th Century: The Discovery of Histamine: The physiological effects of histamine are first described, leading to extensive research into its biological roles and metabolic pathways.

-

1911: First Synthesis of an Imidazoleacetic Acid Derivative: F. L. Pyman's work on the constitution of pilocarpine and related alkaloids includes the synthesis of imidazole derivatives, including those with an acetic acid moiety, marking a pivotal moment in the chemical history of these compounds.[2]

-

Mid-20th Century: Elucidation of Histamine Metabolism: The metabolic fate of histamine is investigated, leading to the identification of imidazoleacetic acid as a major urinary metabolite produced through the action of diamine oxidase.[1]

-

Late 20th Century: Unveiling the Neuromodulatory Role: Imidazoleacetic acid is identified as a GABA receptor agonist, shifting its perception from a simple metabolite to a neuroactive compound.[3] This discovery spurred further investigation into its effects on the central nervous system.

Synthesis of Imidazoleacetic Acid: From Historical Methods to Modern Approaches

The synthesis of the imidazole nucleus and its subsequent derivatization to form imidazoleacetic acid has evolved significantly over time.

Historical Synthesis of the Imidazole Ring

The foundational methods for creating the imidazole core are crucial to understanding the synthesis of its derivatives.

-

Debus Synthesis (1858): This reaction involves the condensation of a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia. While historically significant, it often results in low yields.

-

Radziszewski Synthesis (1882): A modification of the Debus synthesis, this method also utilizes a 1,2-dicarbonyl, an aldehyde, and ammonia, and is noted for its utility in producing 2,4,5-trisubstituted imidazoles.

Early Synthesis of Imidazole-4-acetic Acid

One of the earliest documented syntheses of an imidazoleacetic acid derivative can be traced back to the work of Pyman in 1911. A general representation of the synthesis of imidazole-4-acetic acid from histidine, a common starting material, is outlined below.

This protocol is a generalized representation of a common laboratory-scale synthesis.

-

Diazotization of L-Histidine: L-histidine is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid) and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature. This reaction converts the primary amino group to a diazonium salt.

-

Reduction of the Diazonium Salt: The diazonium salt is then reduced. This can be achieved by various reducing agents. A common historical method involves the use of hypophosphorous acid.

-

Work-up and Isolation: The reaction mixture is typically neutralized and the product, imidazoleacetic acid, is isolated. This may involve extraction with an organic solvent followed by evaporation of the solvent and recrystallization of the crude product to yield purified imidazole-4-acetic acid.

Biological Activity and Pharmacological Profile

Imidazoleacetic acid's biological significance stems primarily from its interaction with the GABAergic system.

Interaction with GABA Receptors

Imidazoleacetic acid is a partial agonist at GABA-A receptors and an antagonist or weak partial agonist at GABA-A-rho (formerly GABA-C) receptors. Its activity at GABA-A receptors is responsible for its sedative and hypnotic effects observed in animal studies.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to the biological activity of imidazoleacetic acid.

Table 1: Physicochemical Properties of Imidazoleacetic Acid

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | |

| Molar Mass | 126.11 g/mol | |

| Melting Point | 222 °C (decomposes) | |

| pKa | (Data not readily available in searched literature) | |

| Solubility | Soluble in water |

Table 2: GABA-A Receptor Subtype Binding Affinities (Ki values)

| Receptor Subtype | Ki (µM) | Reference |

| α1β2γ2 | Data not readily available in searched literature | |

| α2β2γ2 | Data not readily available in searched literature | |

| α3β2γ2 | Data not readily available in searched literature | |

| α5β2γ2 | Data not readily available in searched literature | |

| Note: | A comprehensive table of Ki values for imidazoleacetic acid at various GABA-A receptor subtypes is not readily available in the searched literature, highlighting an area for further research. The table structure is provided as a template for future data. |

Table 3: Other Pharmacological Data

| Parameter | Value | Receptor/Transporter | Reference |

| Emax (GABA-A) | 24-72% | Varies with α subunit composition | |

| Ki (Taurine Transporter) | 658.6 µM | Taurine Transporter (TAUT) |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been crucial in characterizing the biological activity of imidazoleacetic acid.

GABA-A Receptor Binding Assay

This protocol describes a common method for determining the binding affinity of a compound to the GABA-A receptor using a radioligand displacement assay.

Objective: To measure the ability of imidazoleacetic acid to displace a radiolabeled ligand (e.g., [³H]muscimol) from the GABA-A receptor in brain tissue homogenates.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand: [³H]muscimol

-

Non-specific binding control: Unlabeled GABA

-

Test compound: Imidazoleacetic acid

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in binding buffer and repeating the high-speed centrifugation. Repeat this wash step multiple times.

-

Resuspend the final membrane pellet in binding buffer to a specific protein concentration.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total binding: Brain membrane preparation, radioligand.

-

Non-specific binding: Brain membrane preparation, radioligand, and a high concentration of unlabeled GABA.

-

Test compound binding: Brain membrane preparation, radioligand, and varying concentrations of imidazoleacetic acid.

-

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a specific duration to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

-

Data Analysis:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of imidazoleacetic acid.

-

Determine the IC50 value (the concentration of imidazoleacetic acid that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Signaling Pathways and Workflows

Visual representations of the metabolic and signaling pathways involving imidazoleacetic acid provide a clearer understanding of its biological context.

Histamine Metabolism to Imidazoleacetic Acid

This diagram illustrates the primary metabolic pathway for the degradation of histamine, leading to the formation of imidazoleacetic acid.

GABA-A Receptor Downstream Signaling

This diagram illustrates a potential downstream signaling cascade following the activation of GABA-A receptors by an agonist like imidazoleacetic acid.

Experimental Workflow for GABA-A Receptor Binding Assay

This diagram outlines the logical flow of the experimental protocol for a GABA-A receptor binding assay.

Conclusion and Future Directions

The discovery and history of imidazoleacetic acid illustrate a fascinating progression from its identification as a metabolic byproduct to its recognition as a neuroactive molecule with the potential for therapeutic development. The historical synthesis methods laid the groundwork for more efficient modern techniques, while the elucidation of its pharmacological profile, particularly its interaction with the GABAergic system, has opened doors for further research.

Future research should focus on several key areas. A comprehensive analysis of the binding affinities of imidazoleacetic acid and its novel derivatives across all GABA-A receptor subtypes is crucial for understanding its specific neuropharmacological effects and for the rational design of subtype-selective modulators. Further investigation into the downstream signaling pathways activated by imidazoleacetic acid will provide a more complete picture of its mechanism of action. The development of more efficient and stereoselective synthetic routes will be essential for producing these compounds for further study and potential clinical applications. As our understanding of the complexities of the central nervous system grows, so too will the potential for harnessing the therapeutic properties of imidazoleacetic acids for the treatment of a range of neurological and psychiatric disorders.

References

- 1. The oxidation of histamine to imidazoleacetic acid in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US4379927A - Process for the preparation of imidazoleacetic acid derivatives - Google Patents [patents.google.com]

- 3. Imidazoleacetic acid, a gamma-aminobutyric acid receptor agonist, can be formed in rat brain by oxidation of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of (2-Methyl-imidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves a two-step process commencing with the N-alkylation of 2-methylimidazole with an haloacetate ester, followed by hydrolysis to yield the final product.

Experimental Protocols